molecular formula C13H14N2O B11803154 1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile

1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile

Katalognummer: B11803154
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: UFVVBQILISPDRK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile is a chemical compound with a complex structure that includes a pyrrolidine ring, a carbonitrile group, and an ethylphenyl substituent

Vorbereitungsmethoden

The synthesis of 1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-ethylbenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization and subsequent nitrile formation under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile can be compared with similar compounds such as:

    1-(4-Methylphenyl)-4-oxopyrrolidine-3-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile: Contains a chlorine substituent instead of an ethyl group.

    1-(4-Bromophenyl)-4-oxopyrrolidine-3-carbonitrile: Contains a bromine substituent instead of an ethyl group. These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.

Eigenschaften

Molekularformel

C13H14N2O

Molekulargewicht

214.26 g/mol

IUPAC-Name

1-(4-ethylphenyl)-4-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C13H14N2O/c1-2-10-3-5-12(6-4-10)15-8-11(7-14)13(16)9-15/h3-6,11H,2,8-9H2,1H3

InChI-Schlüssel

UFVVBQILISPDRK-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)N2CC(C(=O)C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.